molecular formula C11H14OS B184254 P-(Methylthio)isobutyrophenone CAS No. 53207-58-2

P-(Methylthio)isobutyrophenone

Cat. No.: B184254
CAS No.: 53207-58-2
M. Wt: 194.3 g/mol
InChI Key: VYUGBDJOQZSDQV-UHFFFAOYSA-N
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Description

P-(Methylthio)isobutyrophenone is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a phenyl ring substituted with a methylthio group and an isobutyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: P-(Methylthio)isobutyrophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1-(4-methylthiophenyl)propan-1-one with hexachloroethane and sodium methoxide in methanol at 40°C for 24 hours . The reaction mixture is then treated with morpholine and sodium hydroxide solution, followed by extraction and purification steps to obtain the final product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: P-(Methylthio)isobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the isobutyrophenone moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

P-(Methylthio)isobutyrophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of P-(Methylthio)isobutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The methylthio group can participate in nucleophilic or electrophilic interactions, while the isobutyrophenone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Thioanisole: Similar sulfur-containing aromatic compound.

    Isobutyrophenone: Shares the isobutyrophenone moiety.

    4-Methylthioacetophenone: Contains a methylthio group and a phenyl ring.

Uniqueness: P-(Methylthio)isobutyrophenone is unique due to the combination of the methylthio group and the isobutyrophenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGBDJOQZSDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250747
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-58-2
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 2-methyl-1-(4-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053207582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of aluminum chloride (136 g, 1.02 mol) in chloroform (1.0 L) cooled to −10° C., was added dropwise isobutyrylchloride (115 mL, 1.10 mol). Then thioanisole (100 mL, 0.85 mol) was added dropwise. Upon completion of addition the reaction was allowed to proceed at r.t. for 1.5 h. The reaction was cooled to 10° C. and quenched by addition of water (750 mL). The organic layer was separated, washed with water (2×500 mL), saturated NaHCO3 solution(2×500 mL), brine (1×500 mL), and then dried over Na2SO4. After concentration in vacuo., the resulting crude product crystallized upon standing under high vacuum for 30 min to give the title compound as a brown solid.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of raw 3,3-dimethyl-2-methoxy-2-(4′-methylsulphonylphenyl)oxirane (3.6 g, 14.1 mmol) and 2-(cyclopropylmethoxy)acetic acid (2.17 g, 16.7 mmol, 1.2 equiv) in anhydrous tert-butylmethylether (10 ml) is stirred at room temperature for 2 days. The reaction mixture is then concentrated in order to supply a yellow solid (5.24 g) containing 65% p/p of [2-methyl-1-(4′-methylsulphonylphenyl)-1-oxo-prop-2-yl] 2-(cyclopropylmethyoxy)acetate. The concatenated yield from the 2-methyl-1-(4′-methylthiophenyl)propan-1-one is 46% pure/pure.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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